molecular formula C17H15N3S3 B14608708 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-47-7

5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione

Cat. No.: B14608708
CAS No.: 59663-47-7
M. Wt: 357.5 g/mol
InChI Key: AVVUBYUFBLXPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two 4-(methylsulfanyl)phenyl groups and a thione group

Preparation Methods

The synthesis of 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions .

Chemical Reactions Analysis

5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione can be compared with other triazine derivatives, such as:

Properties

CAS No.

59663-47-7

Molecular Formula

C17H15N3S3

Molecular Weight

357.5 g/mol

IUPAC Name

5,6-bis(4-methylsulfanylphenyl)-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C17H15N3S3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21)

InChI Key

AVVUBYUFBLXPBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.